molecular formula C13H13ClN4O4S B13775797 3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

Cat. No.: B13775797
M. Wt: 356.79 g/mol
InChI Key: NXEFIRFPRVLDOA-UHFFFAOYSA-N
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Description

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a pyrimidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonamide with 2-amino-5-bromopyrimidine under specific conditions to form the sulfonylamino pyrimidine intermediate. This intermediate is then reacted with 3-amino-3-(4-chlorophenyl)propanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-chlorophenyl)propanoic acid: Shares a similar structure but lacks the sulfonylamino pyrimidine group.

    2-amino-5-bromopyrimidine: Contains the pyrimidine core but lacks the chlorophenyl and propanoic acid groups.

Uniqueness

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN4O4S

Molecular Weight

356.79 g/mol

IUPAC Name

3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C13H13ClN4O4S/c14-9-1-3-10(4-2-9)23(21,22)18-13-16-6-8(7-17-13)11(15)5-12(19)20/h1-4,6-7,11H,5,15H2,(H,19,20)(H,16,17,18)

InChI Key

NXEFIRFPRVLDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=N2)C(CC(=O)O)N)Cl

Origin of Product

United States

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